molecular formula C8H7BBrF3O2 B13572764 (2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid

(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid

Katalognummer: B13572764
Molekulargewicht: 282.85 g/mol
InChI-Schlüssel: XZCMQLSWAVJIDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid typically involves the bromination of a suitable precursor, followed by the introduction of the boronic acid group. One common method involves the bromination of 4-(trifluoromethyl)benzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions. The resulting bromomethyl derivative is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are employed in organic solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives with various functional groups.

    Coupling Reactions: Formation of biaryl or styrene derivatives.

    Oxidation Reactions: Formation of phenol derivatives.

Wirkmechanismus

The mechanism of action of (2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid is primarily related to its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This property is exploited in enzyme inhibition, where the compound can inhibit enzymes by binding to their active sites and blocking substrate access . Additionally, the bromomethyl group can undergo nucleophilic substitution, allowing the compound to be modified or conjugated with other molecules for targeted applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-(Bromomethyl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    (4-(Trifluoromethyl)phenyl)boronic acid: Lacks the bromomethyl group, affecting its ability to undergo substitution reactions.

    (2,6-Bis(trifluoromethyl)phenyl)boronic acid: Contains two trifluoromethyl groups, leading to increased electron-withdrawing effects and altered reactivity.

Uniqueness

(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both bromomethyl and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile for various synthetic and research applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further functionalization.

Eigenschaften

Molekularformel

C8H7BBrF3O2

Molekulargewicht

282.85 g/mol

IUPAC-Name

[2-(bromomethyl)-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BBrF3O2/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14)15/h1-3,14-15H,4H2

InChI-Schlüssel

XZCMQLSWAVJIDV-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)CBr)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.